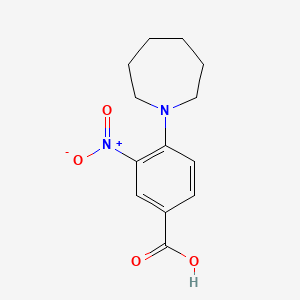

4-(Azepan-1-yl)-3-nitrobenzoic acid

Vue d'ensemble

Description

4-(Azepan-1-yl)-3-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with an azepane ring and a nitro group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-yl)-3-nitrobenzoic acid typically involves the nitration of 4-(Azepan-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Azepan-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydroxide), organic solvents.

Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.

Major Products:

Reduction: 4-(Azepan-1-yl)-3-aminobenzoic acid.

Substitution: Various N-alkyl or N-acyl derivatives of this compound.

Esterification: Methyl or ethyl esters of this compound.

Applications De Recherche Scientifique

4-(Azepan-1-yl)-3-nitrobenzoic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-(Azepan-1-yl)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the azepane ring can enhance binding affinity through hydrophobic interactions.

Comparaison Avec Des Composés Similaires

4-(Azepan-1-yl)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.

4-(Azepan-1-yl)butanoic acid: Contains a butanoic acid group instead of a benzoic acid group, altering its chemical properties and reactivity.

Uniqueness: 4-(Azepan-1-yl)-3-nitrobenzoic acid is unique due to the presence of both the azepane ring and the nitro group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.

Activité Biologique

4-(Azepan-1-yl)-3-nitrobenzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.

- Chemical Formula : C_{12}H_{14}N_{2}O_{3}

- CAS Number : 92109-03-0

- Molecular Weight : 234.25 g/mol

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including Bacillus subtilis and Escherichia coli. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation, which are critical for bacterial survival and virulence .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism by which this compound exerts its antibacterial effects involves:

- Inhibition of Cell Wall Synthesis : The nitro group in the structure is believed to play a crucial role in interacting with bacterial enzymes responsible for cell wall synthesis.

- Disruption of Biofilm Formation : By inhibiting the formation of biofilms, the compound enhances the susceptibility of bacteria to other antimicrobial agents .

Study 1: Antibacterial Efficacy

In a laboratory study, this compound was tested against a panel of clinical isolates. The results demonstrated that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics. This suggests a potential role as an alternative treatment option in antibiotic-resistant infections.

Study 2: Synergistic Effects

A combination study involving this compound and standard antibiotics revealed synergistic effects, particularly with aminoglycosides. This combination could enhance the overall antibacterial efficacy while potentially reducing the required dosages of existing antibiotics .

Therapeutic Applications

The promising antibacterial properties of this compound indicate potential therapeutic applications in:

- Antibiotic Development : Its unique mechanism may provide a foundation for developing new antibiotics targeting resistant bacterial strains.

- Biofilm-related Infections : Given its ability to disrupt biofilm formation, it may be particularly useful in treating infections associated with indwelling medical devices .

Propriétés

IUPAC Name |

4-(azepan-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(17)10-5-6-11(12(9-10)15(18)19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOLIKPXLGXANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387927 | |

| Record name | 4-azepan-1-yl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92109-03-0 | |

| Record name | 4-azepan-1-yl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.